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molecular formula C10H9NO3 B8304922 Methyl 4-cyano-5-hydroxy-2-methylbenzoate

Methyl 4-cyano-5-hydroxy-2-methylbenzoate

Cat. No. B8304922
M. Wt: 191.18 g/mol
InChI Key: CBDAVKKXLOUZNM-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

Synthesized according to the method of reagent preparation 41 by replacement of step 6 with the conversion of methyl 4-cyano-5-iodo-2-methylbenzoate to methyl 4-cyano-5-hydroxy-2-methylbenzoate according to the method described in Chemical & Pharmaceutical Bulletin (2007), 55(9), 1361-1364 followed by phenol alkylation with 2-bromobutane then proceeding with steps 7 and 8. MS (EI) for C13H17NO4: 252 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:12](I)=[CH:11][C:6]([C:7]([O:9]C)=[O:8])=[C:5]([CH3:14])[CH:4]=1)#[N:2].C([C:17]1[C:26]([OH:27])=[CH:25][C:20](C(OC)=O)=C(C)C=1)#N.C1([OH:35])C=CC=CC=1.BrC(CC)C>>[NH2:2][C:1]([C:3]1[C:12]([O:27][CH:26]([CH3:17])[CH2:25][CH3:20])=[CH:11][C:6]([C:7]([OH:9])=[O:8])=[C:5]([CH3:14])[CH:4]=1)=[O:35]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC(=C(C(=O)OC)C=C1I)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC(=C(C(=O)OC)C=C1O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized

Outcomes

Product
Name
Type
Smiles
NC(=O)C1=CC(=C(C(=O)O)C=C1OC(CC)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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